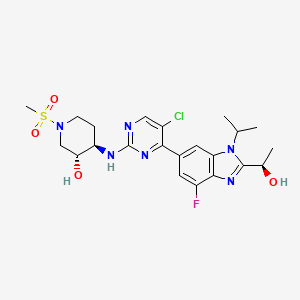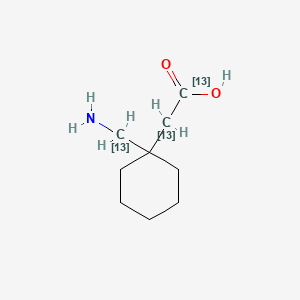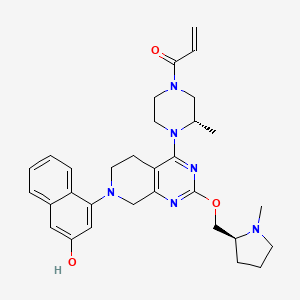
(+)-Muscarine-d9 Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Muscarine-d9 Iodide is a deuterated analog of muscarine, a naturally occurring alkaloid found in certain mushrooms. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the field of pharmacology and toxicology. The iodide form enhances its solubility and stability, making it easier to handle in laboratory settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Muscarine-d9 Iodide typically involves the deuteration of muscarine followed by iodination The process begins with the selective deuteration of muscarine using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Muscarine-d9 Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Iodine, iodide salts, and other halogenating agents in the presence of catalysts like copper or palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated analogs with different functional groups.
Applications De Recherche Scientifique
(+)-Muscarine-d9 Iodide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies of muscarinic acetylcholine receptors to understand their role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development, particularly in the study of cholinergic systems.
Industry: Utilized in the development of new materials and chemical processes, especially those involving isotopic labeling.
Mécanisme D'action
(+)-Muscarine-d9 Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. The binding of muscarine to these receptors activates intracellular signaling pathways, leading to changes in cellular activity. The deuterium labeling allows for detailed studies of the receptor-ligand interactions and the dynamics of the signaling pathways.
Comparaison Avec Des Composés Similaires
(+)-Muscarine-d9 Iodide can be compared with other muscarinic receptor agonists, such as:
Muscarine: The non-deuterated form, which has similar biological activity but lacks the benefits of deuterium labeling.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Oxotremorine: A synthetic muscarinic agonist used in research to study the effects of muscarinic receptor activation.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways.
Propriétés
Formule moléculaire |
C9H20INO2 |
|---|---|
Poids moléculaire |
310.22 g/mol |
Nom IUPAC |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3; |
Clé InChI |
PMFYONXEPDMBPE-QIIFRXDMSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
SMILES canonique |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)






![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)




